(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a bromofuran group
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, this compound may exhibit pharmacological activities due to the presence of the benzimidazole moiety, which is known for its antiviral, antitumor, and antimicrobial properties .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole nucleus can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Bromofuran Group Addition: The bromofuran group can be attached via a substitution reaction, where a bromine atom is introduced to the furan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan moieties.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.
Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-benzo[d]imidazol-2-yl)aniline: This compound shares the benzimidazole moiety but lacks the piperidine and bromofuran groups.
2-(4-Aminophenyl)benzimidazole: Similar in structure but with an amino group instead of the piperidine and bromofuran groups.
Uniqueness
The uniqueness of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone lies in its combination of the benzimidazole, piperidine, and bromofuran groups. This combination provides a distinct set of chemical and biological properties that are not found in simpler benzimidazole derivatives.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(5-bromofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c18-15-6-5-14(23-15)17(22)21-9-7-11(8-10-21)16-19-12-3-1-2-4-13(12)20-16/h1-6,11H,7-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIYSYRMSHPKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.